(E)-S-(1,2-Dichloroethenyl)-L-cysteine
CAS No.: 13419-46-0
VCID: VC0002595
Molecular Formula: C5H7Cl2NO2S
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
(E)-S-(1,2-Dichloroethenyl)-L-cysteine is an organochlorine compound derived from L-cysteine, where the hydrogen attached to the sulfur atom is replaced by a 1,2-dichloroethenyl group. This compound is also known as S-(1,2-dichlorovinyl)-L-cysteine and has the molecular formula C5H7Cl2NO2S, with a molecular weight of 216.08 g/mol . It is classified as a non-proteinogenic L-alpha-amino acid and a monocarboxylic acid . Synthesis and PreparationThe synthesis of (E)-S-(1,2-Dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with (E)-1,2-dichloroethene in an aqueous medium with a suitable base to facilitate a nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. Industrial production may involve large-scale synthesis using similar conditions, optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques. Biological Activity and ToxicityResearch has shown that (E)-S-(1,2-Dichloroethenyl)-L-cysteine exhibits significant biological activity, particularly in relation to its toxicological effects. Key findings include:
Scientific Research Applications(E)-S-(1,2-Dichloroethenyl)-L-cysteine has several scientific research applications:
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CAS No. | 13419-46-0 |
Product Name | (E)-S-(1,2-Dichloroethenyl)-L-cysteine |
Molecular Formula | C5H7Cl2NO2S |
Molecular Weight | 216.08 g/mol |
IUPAC Name | 2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- |
Standard InChIKey | PJIHCWJOTSJIPQ-RJRFIUFISA-N |
Isomeric SMILES | C(C(C(=O)O)N)S/C(=C\Cl)/Cl |
SMILES | C(C(C(=O)O)N)SC(=CCl)Cl |
Canonical SMILES | C(C(C(=O)O)N)SC(=CCl)Cl |
Reference | [1]. Boldenow E, et al. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine but not trichloroacetate inhibits pathogen-stimulated TNF-α in human extraplacental membranes in vitro. Reprod Toxicol. 2015 Apr;52:1-6. [2]. Lash LH, et al. Multigenerational study of chemically induced cytotoxicity and proliferation in cultures of human proximal tubular cells. Int J Mol Sci. 2014 Nov 18;15(11):21348-65. [3]. Yoo HS, et al. Comparative analysis of the relationship between trichloroethylene metabolism and tissue-specific toxicity among inbred mouse strains: kidney effects. J Toxicol Environ Health A. 2015;78(1):32-49. |
PubChem Compound | 6433574 |
Last Modified | Apr 15 2024 |
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